(E)-1,5-Naphthyridine-3-carbaldehyde oxime

Description

Historical Context and Discovery in Heterocyclic Chemistry

The development of (E)-1,5-Naphthyridine-3-carbaldehyde oxime represents a convergence of two significant milestones in heterocyclic chemistry. The foundational work in naphthyridine chemistry traces back to Arnold Reissert in 1893, who first obtained a naphthyridine derivative and proposed the systematic nomenclature for this class of compounds as the pyridine-like analogue to naphthalene. Reissert's pioneering contribution established the conceptual framework for understanding these bicyclic nitrogen-containing heterocycles, which would later prove essential for numerous pharmaceutical applications.

The specific development of 1,5-naphthyridine derivatives followed several decades later, with Bobranski and Sucharda reporting the synthesis of the first unsubstituted 1,5-naphthyridines in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine. This methodological breakthrough established 1,5-naphthyridines as accessible synthetic targets and opened new avenues for structural modification and functionalization. The systematic exploration of naphthyridine isomers continued throughout the mid-20th century, with 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine being reported by Ikekawa in 1958, while 2,6-naphthyridine was independently reported by multiple research groups in 1965.

The integration of oxime functionality into heterocyclic frameworks represents a parallel development in medicinal chemistry, driven by the recognition of oximes as versatile pharmacophores. Historical studies have demonstrated that oximes possess unique hydrogen bonding characteristics, containing two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (hydroxyl group), compared to only one hydrogen bond acceptor present in carbonyl groups. This distinctive binding profile has made oxime derivatives increasingly valuable in drug discovery, particularly as kinase inhibitors and anti-inflammatory agents.

Structural Significance in Naphthyridine Derivatives

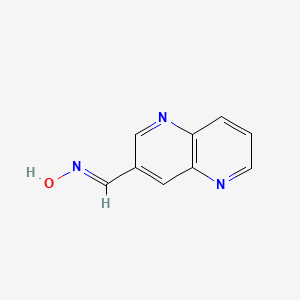

The structural architecture of (E)-1,5-Naphthyridine-3-carbaldehyde oxime combines several key molecular features that contribute to its chemical and biological significance. The compound consists of a 1,5-naphthyridine core structure, characterized by two nitrogen atoms positioned at the 1 and 5 positions of the bicyclic system, with an oxime functional group attached at the 3-position. The (E)-configuration of the oxime group indicates the spatial arrangement where the hydroxyl group and the naphthyridine ring are positioned on opposite sides of the carbon-nitrogen double bond.

The 1,5-naphthyridine framework represents one of six possible isomeric naphthyridines, distinguished by the specific positioning of nitrogen atoms within the bicyclic structure. This particular isomer has garnered significant attention in pharmaceutical research due to its unique electronic properties and coordination chemistry potential. The nitrogen atoms in the 1,5-positions create a chelating arrangement that enables the formation of stable metal complexes, making these compounds valuable in coordination chemistry applications.

Recent synthetic strategies for 1,5-naphthyridine derivatives have demonstrated remarkable diversity, with over 600 published papers related specifically to 1,5-naphthyridine compounds since 2000, including 400 patents. The structural modifications possible at various positions of the 1,5-naphthyridine core have led to compounds with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. These derivatives also find applications in cardiovascular medicine, central nervous system treatments, and hormonal disease management.

Table 1: Structural and Physical Properties of (E)-1,5-Naphthyridine-3-carbaldehyde Oxime

The three-dimensional structure of (E)-1,5-Naphthyridine-3-carbaldehyde oxime presents specific conformational considerations that influence its biological activity. The oxime functionality introduces additional hydrogen bonding capabilities and modifies the overall electronic distribution of the molecule. This structural modification can significantly alter the compound's interaction with biological targets compared to the parent aldehyde or other functional group variants.

Role of Oxime Functionalization in Bioactive Molecules

The incorporation of oxime functionality into the 1,5-naphthyridine framework represents a strategic approach to enhance biological activity and selectivity. Oxime derivatives have demonstrated significant therapeutic potential across multiple domains of medicine, with extensive applications in medical science, catalysis, organic functional group transformations, and molecular recognition studies. The oxime functional group has been particularly valuable in developing compounds with anticancer and anti-inflammatory activities, often serving as kinase inhibitors targeting specific cellular pathways.

Research has established that oxime derivatives can function as inhibitors of over 40 different kinases, including critical enzymes such as AMP-activated protein kinase, phosphatidylinositol 3-kinase, cyclin-dependent kinase, and various serine/threonine kinases. The broad kinase inhibitory profile of oxime-containing compounds stems from their unique binding characteristics, which differ significantly from corresponding carbonyl compounds despite minimal changes in overall molecular size and shape. This selectivity profile makes oxime derivatives particularly attractive for developing targeted therapeutic agents.

The biological significance of oxime functionalization extends beyond kinase inhibition to include interactions with other important therapeutic targets. Studies have shown that oximes can serve as inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3, indicating their potential for treating inflammatory conditions. Additionally, some oxime derivatives possess the ability to generate nitric oxide, which contributes to their anti-inflammatory and cardioprotective effects.

Table 2: Biological Activities of Selected Oxime Derivatives in Naphthyridine-Related Systems

The structural relationship between (E)-1,5-Naphthyridine-3-carbaldehyde oxime and known bioactive molecules suggests potential applications in pharmaceutical research. Naphthyridine derivatives have demonstrated significant cytotoxic activities against human cervical cancer, leukemia, and other cancer cell lines, with structure-activity relationships indicating that modifications at specific positions of the naphthyridine core can substantially influence biological potency. The introduction of oxime functionality at the 3-position of the 1,5-naphthyridine system may therefore represent a promising approach for developing new anticancer agents with improved selectivity and reduced toxicity profiles.

Contemporary research in naphthyridine chemistry has focused on developing compounds as chemical probes for studying specific biological pathways. The synthesis of potent and selective naphthyridine-based inhibitors has yielded compounds that demonstrate exquisite selectivity for specific kinases, making them valuable tools for interrogating complex biological systems. The structural features present in (E)-1,5-Naphthyridine-3-carbaldehyde oxime, combining the proven naphthyridine pharmacophore with the versatile oxime functionality, position this compound as a potential candidate for similar applications in chemical biology and drug discovery research.

Properties

IUPAC Name |

(NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6,13H/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZOILUSDDPPFA-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C=NO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C(C=N2)/C=N/O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Oxime Formation from Corresponding Aldehydes

The most straightforward and widely used approach involves the reaction of (E)-1-naphthaldehyde with hydroxylamine hydrochloride in a suitable solvent, typically methanol, under mild conditions. This method leverages the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by dehydration to form the oxime.

- Dissolve hydroxylamine hydrochloride in methanol.

- Add sodium carbonate to neutralize the hydrochloric acid and generate free hydroxylamine.

- Introduce (E)-1-naphthaldehyde into the reaction mixture.

- Stir at room temperature or slightly elevated temperatures (~25–50°C) for 12–24 hours.

- Isolate the product by filtration or solvent evaporation, followed by purification via recrystallization.

(E)-1-Naphthaldehyde + NH2OH·HCl → (E)-1,5-Naphthyridine-3-carbaldehyde oxime

- The synthesis yields are typically high (~90%) with this method.

- The product's structure is confirmed via NMR, IR, and X-ray diffraction, showing characteristic oxime functional groups and the (E)-configuration.

Cyclization of Nitriles or Related Precursors

Another advanced route involves the cyclization of nitrile derivatives or related heterocyclic intermediates, which can be converted into the oxime form through subsequent oxidation or reduction steps.

- Synthesize nitrile precursors bearing the naphthyridine framework.

- Subject these nitriles to oxidative or reductive cyclization conditions, often using metal catalysts or acids.

- Convert the resulting aldehyde intermediates into oximes as described above.

- This approach allows for structural diversification and functionalization.

- Yields depend on the specific nitrile precursor and reaction conditions but generally range from 50–80%.

Oxidative Transposition and Rearrangement

Research indicates that oximes can also be prepared via oxidative transposition of related heterocycles, such as fused naphthyridines, through acid-mediated rearrangements, similar to the Semmler-Wolff transposition.

- Heat fused heterocyclic compounds in an acidic medium (e.g., sulfuric acid or polyphosphoric acid).

- Induce rearrangement and transposition reactions to generate the oxime at the desired position.

- This method is particularly useful for synthesizing derivatives with fused heterocyclic systems.

- Yields are moderate to high, contingent on reaction optimization.

Multi-Component Reactions (MCR)

Recent studies have explored multicomponent reactions involving aldehydes, amines, and hydroxylamine derivatives to synthesize oxime-functionalized heterocycles efficiently.

- Combine (E)-1-naphthaldehyde , hydroxylamine hydrochloride, and other reagents in a single pot.

- Use catalysts such as acids (e.g., BF₃·Et₂O) or Lewis acids.

- Reflux the mixture to facilitate cyclization and oxime formation.

- This approach offers high yields, operational simplicity, and broad substrate scope.

- It is suitable for synthesizing various derivatives with functional group tolerance.

Data Summary Table: Preparation Methods of (E)-1,5-Naphthyridine-3-carbaldehyde Oxime

Research Findings and Notes

- The synthesis via oxime formation remains the most efficient and reproducible method, with high yields and straightforward purification.

- Cyclization routes enable structural diversification, especially when starting from nitrile or related heterocyclic precursors.

- Acid-mediated rearrangements and multicomponent reactions expand the synthetic toolbox for derivatives and functionalized compounds.

- Optimization of reaction conditions, such as temperature, solvent, and catalysts, is critical for maximizing yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: (E)-1,5-Naphthyridine-3-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.

Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Oximes can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.

Major Products:

Oxidation: Nitriles

Reduction: Amines

Substitution: Substituted oximes or other derivatives

Scientific Research Applications

(E)-1,5-Naphthyridine-3-carbaldehyde oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (E)-1,5-Naphthyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process is crucial in counteracting the effects of nerve agents and pesticides . Additionally, oximes can inhibit various kinases, contributing to their anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Scalability : The Gould-Jacobs reaction enables large-scale production of naphthyridine derivatives, including intermediates for oxime synthesis .

- Bioactivity Potential: Structural similarities to pharmacologically active naphthyridine carboxamides suggest untapped therapeutic applications .

- Toxicity Data Deficiency : Unlike well-studied oximes (e.g., 4-methylpentan-2-one oxime), ecological and toxicological profiles for (E)-1,5-naphthyridine-3-carbaldehyde oxime remain uncharacterized .

Biological Activity

(E)-1,5-Naphthyridine-3-carbaldehyde oxime is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(E)-1,5-Naphthyridine-3-carbaldehyde oxime belongs to the naphthyridine family, which is known for various biological activities. The structural formula can be represented as follows:

This compound features a naphthyridine core with an aldehyde and an oxime functional group, which are critical for its biological interactions.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of pro-apoptotic pathways and the inhibition of cell proliferation.

- Case Study : A study demonstrated that a related naphthyridine compound induced apoptosis in human leukemia cells by activating caspase pathways and upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Induces apoptosis via caspase activation |

| Compound B | CEM-SS | 12 | Inhibits proliferation and induces differentiation |

Anti-inflammatory Effects

Naphthyridine derivatives have been reported to exhibit anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation.

- Research Finding : In a rat model of colitis, treatment with a naphthyridine derivative significantly reduced levels of inflammatory markers and improved histological scores .

The biological activity of (E)-1,5-Naphthyridine-3-carbaldehyde oxime is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Naphthyridines can act as inhibitors of specific enzymes involved in cancer progression and inflammatory responses.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : They can modulate signaling pathways associated with cell survival and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (E)-1,5-Naphthyridine-3-carbaldehyde oxime is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, detailed toxicological assessments are necessary to ascertain safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural identity and purity of (E)-1,5-Naphthyridine-3-carbaldehyde oxime?

- Methodology :

- Spectroscopic Techniques : Use IR spectroscopy to identify functional groups (e.g., oxime C=N-O stretch at ~1600–1650 cm⁻¹) and NMR (¹H and ¹³C) to confirm regiochemistry and stereochemistry. For example, the (E)-configuration can be verified via coupling constants in the oxime proton region (δ 8–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and O percentages to validate purity (>95% as per typical research-grade standards) .

Q. How can researchers safely handle (E)-1,5-Naphthyridine-3-carbaldehyde oxime given limited toxicity data?

- Precautions :

- Assume acute toxicity based on structural analogs (e.g., 1,5-naphthyridine derivatives) and implement Tier 1 safety protocols: use fume hoods, nitrile gloves, and protective eyewear .

- Follow OSHA guidelines for aldehydes/oximes, including spill containment with inert adsorbents (e.g., vermiculite) and storage in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How to design a robust synthesis protocol for (E)-1,5-Naphthyridine-3-carbaldehyde oxime with minimal byproducts?

- Synthetic Route :

- Step 1 : Synthesize 1,5-naphthyridine-3-carbaldehyde via Vilsmeier-Haack formylation of 1,5-naphthyridine (POCl₃/DMF, 0–5°C, 4 h) .

- Step 2 : Oxime formation using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (80°C, 6 h). Adjust pH to 8–9 with NaHCO₃ to favor (E)-isomer .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC (Rf ~0.3 in EtOAc/Hex 1:1) .

Q. What strategies resolve contradictions in toxicity assessments for novel naphthyridine derivatives?

- Data Reconciliation :

- In Vitro Screening : Perform Ames test (mutagenicity) and MTT assay (cytotoxicity on HEK293 or HepG2 cells) to establish baseline toxicity .

- In Silico Modeling : Use QSAR models (e.g., OECD Toolbox) to predict LD50 and compare with structurally related compounds (e.g., phosgene oxime AEGL-1 values: 0.17 mg/m³ for 10-min exposure) .

- Uncertainty Factors : Apply a safety factor of 3–10 for interspecies variability and limited data, as seen in AEGL derivations .

Q. How to evaluate the biological activity of (E)-1,5-Naphthyridine-3-carbaldehyde oxime in anticancer research?

- Assay Design :

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) using IC50 determination via SRB assay. Include positive controls (e.g., cisplatin) .

- Mechanistic Studies : Assess apoptosis via caspase-3 activation (fluorometric assay) and cell cycle arrest (flow cytometry with PI staining) .

- Data Analysis : Use GraphPad Prism for nonlinear regression (dose-response curves) and ANOVA for statistical significance (p < 0.05) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.